(5-Ethyl-1-benzofuran-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

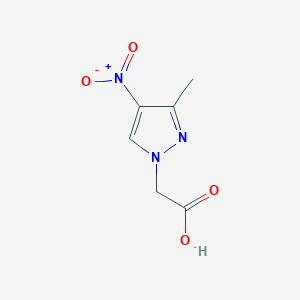

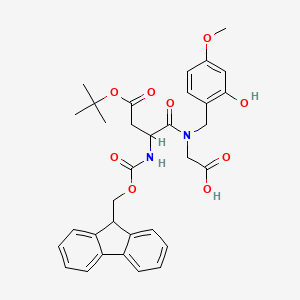

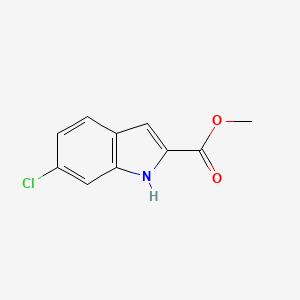

“(5-Ethyl-1-benzofuran-3-yl)acetic acid” is a chemical compound with the CAS Number: 882248-24-0 . It has a molecular weight of 204.23 and its IUPAC name is (5-ethyl-1-benzofuran-3-yl)acetic acid . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .Molecular Structure Analysis

The molecular structure of “(5-Ethyl-1-benzofuran-3-yl)acetic acid” is represented by the linear formula: C12 H12 O3 . The InChI Code for this compound is 1S/C12H12O3/c1-2-8-3-4-11-10(5-8)9(7-15-11)6-12(13)14/h3-5,7H,2,6H2,1H3,(H,13,14) .Chemical Reactions Analysis

Benzofuran derivatives, including “(5-Ethyl-1-benzofuran-3-yl)acetic acid”, can undergo various chemical reactions. For example, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans . Another reaction involves the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Physical And Chemical Properties Analysis

“(5-Ethyl-1-benzofuran-3-yl)acetic acid” is a solid substance . It has a molecular weight of 204.23 . The compound is stored at room temperature .Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been shown to exhibit significant anticancer activities. For instance, certain substituted benzofurans have demonstrated dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound may serve as a potential scaffold for developing new anticancer agents due to the bioactivity observed in similar structures.

Anti-tumor Agent

The structural activity relationship (SAR) of benzofuran compounds indicates that specific substitutions on the benzene ring can enhance their cytotoxicity, making them moderately active as anti-tumor agents . The ethyl group and acetic acid moiety in “(5-Ethyl-1-benzofuran-3-yl)acetic acid” could be explored for their effects on tumor inhibition.

Synthesis of Natural Products

Benzofuran is a key component in the synthesis of various natural products. Research has increased in isolating natural products containing benzofuran rings due to their complex structures and potential biological activities . The compound could be utilized in synthetic pathways to create natural product analogs with enhanced properties.

Pharmaceutical Research

Due to their diverse applications, benzofuran compounds have garnered attention from chemical and pharmaceutical researchers. These substances are considered potential natural drug lead compounds . The unique structure of “(5-Ethyl-1-benzofuran-3-yl)acetic acid” might offer novel interactions with biological targets, warranting further investigation in drug discovery.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been reported to interact with their targets, leading to changes that contribute to their biological activities .

Biochemical Pathways

Benzofuran compounds have been reported to affect various biochemical pathways, leading to downstream effects that contribute to their biological activities .

Result of Action

Benzofuran compounds have been reported to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

properties

IUPAC Name |

2-(5-ethyl-1-benzofuran-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-8-3-4-11-10(5-8)9(7-15-11)6-12(13)14/h3-5,7H,2,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIELPSZKUUDDMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406115 |

Source

|

| Record name | (5-ethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Ethyl-1-benzofuran-3-yl)acetic acid | |

CAS RN |

882248-24-0 |

Source

|

| Record name | (5-ethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)

![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)